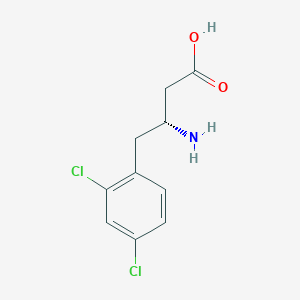

(bR)-b-Amino-2,4-dichlorobenzenebutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJLKWUTGBOOBY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254017 | |

| Record name | (βR)-β-Amino-2,4-dichlorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269396-52-3 | |

| Record name | (βR)-β-Amino-2,4-dichlorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Amino-2,4-dichlorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for Br B Amino 2,4 Dichlorobenzenebutanoic Acid and Its Analogues

Chemical Asymmetric Synthesis Approaches

Chemical methods for synthesizing chiral β-amino acids often rely on the use of chiral auxiliaries, asymmetric catalysis, or diastereoselective strategies to control the formation of the desired stereocenter.

Chiral Auxiliary Strategies for Enantiocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a well-established method for asymmetric synthesis.

In the context of synthesizing (bR)-b-Amino-2,4-dichlorobenzenebutanoic acid, a prochiral starting material could be covalently attached to a chiral auxiliary, such as an oxazolidinone or pseudoephedrine. wikipedia.org The presence of the auxiliary's chiral environment would then direct the diastereoselective addition of a nucleophile or an electrophile to create the β-amino stereocenter. For example, the enolate formed from a carboxylic acid derivative coupled to pseudoephedrine can undergo diastereoselective alkylation. wikipedia.org Similarly, Evans oxazolidinone auxiliaries are widely used to direct aldol reactions or conjugate additions that can establish the required stereochemistry.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions, conjugate additions | Highly predictable stereochemical outcomes, well-studied reaction conditions. |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | Forms a rigid chelated enolate that directs alkylation, both enantiomers are available. wikipedia.org |

| Camphorsultam | Michael additions, alkylations | Provides excellent stereocontrol, highly crystalline derivatives aid in purification. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Deracemization of racemic α-amino acids | Used with a nickel complex to isomerize racemic amino acids to the desired (S)-enantiomer. |

Asymmetric Catalysis in C-C and C-N Bond Formation (e.g., Organocatalysis, Metal-Catalyzed Methods)

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgrsc.org These methods include transition-metal catalysis and organocatalysis, which are effective for key C-C and C-N bond-forming reactions. rsc.orgnih.gov

Metal-Catalyzed Methods: Transition metals complexed with chiral ligands are powerful catalysts for various transformations. rsc.org Key methods for β-amino acid synthesis include:

Asymmetric Hydrogenation: The hydrogenation of enamides or α,β-unsaturated esters using chiral rhodium or ruthenium phosphine complexes can produce β-amino acids with high enantioselectivity. rsc.orgacs.org

Conjugate Addition: The addition of nitrogen nucleophiles (e.g., hydroxylamines, carbamates) or carbon nucleophiles to α,β-unsaturated systems is a primary method for forming the β-amino acid skeleton. rsc.org Chiral metal complexes, often using copper or zinc, can effectively control the stereochemistry of this addition. nih.govrsc.org

Mannich Reaction: This three-component reaction involving an aldehyde, an amine, and a carbonyl compound is a powerful tool for C-C and C-N bond formation. rsc.org Chiral Lewis acid complexes using metals like Scandium (Sc), Copper (Cu), or Zirconium (Zr) can catalyze the asymmetric Mannich reaction to produce β-amino carbonyl compounds, which are direct precursors to β-amino acids. rsc.org

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, mimicking the function of enzymes. nih.gov Amino acids like proline and their derivatives are common organocatalysts. For β-amino acid synthesis, organocatalysts are particularly effective in Mannich and Michael addition reactions. nih.govrsc.org These catalysts often work by forming chiral enamines or iminium ions as intermediates, which then react with high stereoselectivity. A confined imidodiphosphorimidate (IDPi) organocatalyst, for instance, has been developed for the asymmetric aminomethylation of silyl ketene (B1206846) acetals, providing direct access to unprotected β2-amino acids in high yield and enantioselectivity. nih.govacs.org

| Catalysis Type | Reaction | Catalyst/Ligand Example | Bond Formed |

| Metal Catalysis | Asymmetric Hydrogenation | Rhodium-phosphine complexes | C-H |

| Metal Catalysis | Conjugate Addition | Copper(I)/Chiral Ligand | C-N or C-C rsc.org |

| Metal Catalysis | Mannich Reaction | Scandium(III)/Chiral Ligand | C-C and C-N rsc.org |

| Organocatalysis | Mannich Reaction | Proline Derivatives | C-C and C-N nih.gov |

| Organocatalysis | Michael Addition | Chiral Thioureas | C-N or C-C |

Diastereoselective Synthesis of β-Branched Aromatic Amino Acids

The synthesis of β-branched amino acids, which contain two adjacent stereocenters, presents a greater challenge as both relative and absolute stereochemistry must be controlled. chemrxiv.orgnih.gov While this compound is not β-branched, the methodologies are relevant for the synthesis of its more complex analogues.

Contemporary strategies often rely on transition metal catalysis with specifically designed ligands or biocatalytic methods. nih.gov Advances in C-H functionalization have allowed for the direct arylation or alkylation of the β-carbon, although these methods can sometimes suffer from suboptimal diastereoselectivity and require rare transition metals. chemrxiv.org A more recent and highly effective approach is the use of biocatalytic transamination, which can establish two contiguous stereocenters with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. chemrxiv.orgnih.govresearchgate.net This method has been successfully applied to a broad range of aromatic β-branched α-amino acids. nih.gov

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.govgrowingscience.com These methods are increasingly used for the production of enantiopure compounds, including β-amino acids. nih.govnih.gov

Enzyme-Mediated Kinetic Resolution for Enantiopure β-Amino Acid Production

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. It relies on an enzyme that reacts at a significantly different rate with each enantiomer. kuleuven.be In a successful kinetic resolution, one enantiomer is converted to a product while the other remains largely unreacted, allowing for their separation. The theoretical maximum yield for the unreacted enantiomer is 50%. mdpi.com

For the production of enantiopure β-amino acids, enzymes such as lipases and aminopeptidases are commonly employed. nih.govresearchgate.net

Lipases: These hydrolases, such as Candida antarctica lipase B (CALB), can catalyze the enantioselective acylation of a racemic β-amino acid or the hydrolysis of its racemic ester derivative. mdpi.com For example, in a racemic mixture of a β-amino acid ester, the lipase might selectively hydrolyze the (S)-ester, leaving the (R)-ester untouched and in high enantiomeric excess.

β-Aminopeptidases: Certain aminopeptidases, like BapA and DmpA, have the unique ability to cleave N-terminal β-amino acids from peptides or amides. nih.govnih.gov These enzymes show a strong preference for the L-configuration (S-enantiomer), enabling the resolution of racemic β-amino acid amides to produce enantiopure β-amino acids. nih.govnih.gov

| Enzyme Class | Enzyme Example | Type of Resolution | Substrate |

| Lipase | Candida antarctica Lipase B (CALB) | Acylation / Hydrolysis | Racemic β-amino alcohols or esters mdpi.com |

| Aminopeptidase | BapA from Sphingosinicella xenopeptidilytica | Hydrolysis | Racemic β-amino acid amides nih.govnih.gov |

| Aminopeptidase | DmpA from Ochrobactrum anthropi | Hydrolysis | Racemic β-amino acid amides nih.govnih.gov |

A more advanced strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govkuleuven.be This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. kuleuven.be Biocatalytic transamination has been shown to proceed through a DKR pathway to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. chemrxiv.orgnih.govnih.gov

Engineering and Application of Novel Biocatalysts for Specific Chiral Transformations

While naturally occurring enzymes offer a vast catalytic repertoire, they may not be optimal for industrial processes involving non-natural substrates. nih.gov Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are used to tailor enzymes with improved activity, stability, and substrate specificity for desired transformations. nih.gov

Enzymes like transaminases, phenylalanine ammonia lyases (PALs), and amine dehydrogenases are prime targets for engineering to produce chiral amino acids. researchgate.netnih.govresearchgate.net

Transaminases (TAs): These pyridoxal-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or keto-acid acceptor. researchgate.net By engineering the active site, their substrate scope can be expanded to accept bulky precursors, such as the keto-acid corresponding to this compound, to directly synthesize the target molecule with high enantioselectivity.

Phenylalanine Ammonia Lyases (PALs): Engineered PAL variants have been developed for the direct asymmetric synthesis of β-branched aromatic α-amino acids. researchgate.net

Tryptophan Synthase β-subunit (TrpB): Directed evolution has been used to engineer TrpB for improved activity with diverse amine nucleophiles, enabling the synthesis of β-N-substituted-α-amino acids. nih.gov

These engineered biocatalysts can be used in whole-cell systems or as isolated enzymes, often as part of multi-enzyme cascades to ensure efficient cofactor recycling and to drive reaction equilibria towards product formation. nih.govucl.ac.uk

Whole-Cell Biotransformation Systems for β-Amino Acid Synthesis

Whole-cell biotransformation has emerged as a powerful and practical approach for synthesizing chiral β-amino acids. This method leverages intact microbial cells containing the desired enzymes, which circumvents the need for costly and time-consuming enzyme purification while providing a stable catalytic environment. chemrxiv.org These systems are particularly valuable for stereoselective synthesis, offering high enantioselectivity under mild reaction conditions.

For the synthesis of aromatic β-amino acids, such as analogues of this compound, various enzymes within whole-cell systems are employed. Aromatic amino acid aminotransferases (ArATs) are a key class of pyridoxal-phosphate (PLP)-dependent enzymes that can catalyze the transamination of a corresponding β-keto acid precursor to establish the chiral amine center with high stereoselectivity. nih.gov Researchers have successfully used engineered E. coli cells as whole-cell biocatalysts for producing various β-substituted amino acids, demonstrating the scalability of this approach. researchgate.net

The efficiency of whole-cell systems can be enhanced by using enzymes from thermophilic organisms, which tolerate higher temperatures and a wider pH range, often leading to improved reaction rates and stability. nih.gov Furthermore, the choice of amine donor is crucial; for instance, using L-glutamine with certain ArATs can drive the reaction equilibrium forward because the 2-oxoglutaramate byproduct undergoes spontaneous intramolecular cyclization. nih.gov This strategy avoids the need for additional enzyme systems for cofactor or amine donor recycling, simplifying the process. nih.gov

Below is a table summarizing enzymes and whole-cell systems applicable to the synthesis of chiral aromatic amino acids.

| Enzyme/System | Host Organism (Example) | Reaction Type | Substrate Class | Key Advantage |

| Aromatic Amino Acid Aminotransferase (ArAT) | E. coli | Asymmetric transamination | β-Keto acids | High stereoselectivity for creating the chiral amine center. nih.gov |

| Phenylalanine Ammonia Lyases (PAL) Variants | E. coli | Asymmetric synthesis | α,β-Unsaturated acids | Direct synthesis with the creation of two stereocenters. researchgate.net |

| l-Threonine Transaldolase (ObiH) | Whole cell platform | Aldol addition | Aromatic aldehydes | Generates diverse functional-group tolerance. nih.gov |

| Engineered UstD Enzyme | E. coli | Decarboxylative aldol addition | Aldehyde substrates | Efficient in a whole-cell format for producing non-standard amino acids. chemrxiv.org |

Precursor and Intermediate Chemistry in Stereocontrolled Synthesis Design

The design of a stereocontrolled synthesis for a complex molecule like this compound is critically dependent on the selection of appropriate precursors and the strategic formation of key intermediates. Common synthetic strategies for β-amino acids often involve conjugate additions, Mannich-type reactions, or homologations of α-amino acids, such as the Arndt-Eistert reaction. illinois.eduresearchgate.net These methods require careful prefunctionalization of starting materials to achieve the desired stereochemical outcome. illinois.edu

A highly relevant strategy for synthesizing enantiomerically pure β-amino acids with an aromatic side chain involves starting from a chiral pool molecule. For instance, the synthesis of the structurally similar compound (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been successfully achieved starting from (S)-serine. researchgate.net In this multi-step synthesis, (S)-serine is converted into a key intermediate, an N- and O-protected (R)-aziridin-2-methanol. The crucial step for introducing the aromatic moiety is the stereospecific ring-opening of this aziridine intermediate with a (trifluorophenyl)magnesium bromide Grignard reagent. researchgate.net This approach ensures that the stereocenter derived from the initial chiral pool molecule is retained, leading to the desired (R)-configuration at the β-carbon.

Adapting this strategy for this compound would involve the use of (2,4-dichlorophenyl)magnesium bromide as the nucleophile. The subsequent steps would involve chain extension and oxidation to furnish the final butanoic acid structure.

The table below outlines potential precursors and key intermediates for the synthesis of the target compound.

| Precursor/Intermediate | Synthetic Strategy | Role in Synthesis |

| (S)-Serine | Chiral Pool Synthesis | Provides the initial stereocenter for the (R)-configuration. researchgate.net |

| N-protected (R)-aziridin-2-methanol | Aziridine Ring-Opening | Key electrophilic intermediate that reacts with the Grignard reagent to form the C-C bond and set the stereochemistry. researchgate.net |

| 2,4-Dichlorobenzaldehyde | Mannich-type Reaction | Serves as the electrophile to construct the carbon backbone with the dichlorophenyl group. illinois.edu |

| 2,4-Dichlorophenylacetic acid derivative | Arndt-Eistert Homologation | Undergoes a one-carbon chain extension to form the β-amino acid backbone. researchgate.net |

| Chiral Isoxazolidinones | Michael Addition | Act as masked β-amino acids that can be functionalized stereoselectively. nih.gov |

Optimization Strategies for Yield and Stereochemical Purity in Scalable Research Synthesis

Transitioning a synthetic route from laboratory research to a scalable process requires rigorous optimization to maximize yield and maintain high stereochemical purity. For the synthesis of this compound, both chemical and biocatalytic routes present unique optimization challenges.

In chemical synthesis, particularly those employing metal catalysis or chiral auxiliaries, key parameters for optimization include catalyst loading, temperature, pressure, solvent, and the concentration of reactants. For instance, in asymmetric hydrogenations or couplings, minimizing the catalyst loading without sacrificing yield or enantiomeric excess is crucial for cost-effectiveness. The choice of solvent can significantly influence reaction rates and selectivity. In a large-scale synthesis of a fluorinated amino acid, it was found that careful, staged addition of water to the solvent mixture was critical for precipitating the desired diastereomer with greater than 99% diastereomeric excess (de). mdpi.com

For biocatalytic processes, such as the whole-cell transformations discussed previously, optimization focuses on biological and process parameters. Reaction conditions like pH and temperature must be fine-tuned to the enzyme's optimal activity and stability range. nih.gov Substrate concentration is another critical factor; high concentrations can lead to substrate inhibition or toxicity to the whole cells, while low concentrations may result in an economically unviable process. nih.gov A common strategy to overcome this is fed-batch processing, where the substrate is added incrementally to maintain a low but steady concentration. Byproduct removal is also essential, as their accumulation can inhibit the enzyme or reverse the reaction. nih.gov

The table below summarizes key optimization strategies for scalable synthesis.

| Strategy | Parameter to Optimize | Goal | Applicable To |

| Catalyst Screening & Loading | Catalyst type, concentration | Maximize turnover number, minimize cost, maintain high enantiomeric excess (ee). | Chemical Synthesis |

| Solvent System Adjustment | Solvent polarity, mixture composition | Improve solubility, enhance reaction rate, facilitate product isolation/purification. mdpi.com | Chemical Synthesis |

| Reaction Condition Tuning | Temperature, pressure, pH | Increase reaction rate, improve selectivity, ensure enzyme stability. nih.gov | Chemical & Biocatalytic Synthesis |

| Fed-Batch Substrate Addition | Substrate feed rate | Avoid substrate inhibition/toxicity, improve final product titer. nih.gov | Biocatalytic Synthesis |

| Byproduct Removal | In-situ removal or process design | Drive reaction equilibrium towards the product, prevent enzyme inhibition. nih.gov | Biocatalytic Synthesis |

Mechanistic Investigations of Chemical and Biochemical Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The asymmetric synthesis of β-amino acids, including structurally complex derivatives like (bR)-b-Amino-2,4-dichlorobenzenebutanoic acid, relies on precise control of stereochemistry. Understanding the underlying reaction mechanisms is critical for developing efficient and selective synthetic routes.

The stereochemical outcome of asymmetric reactions to form chiral β-amino acids is governed by the energetic favorability of diastereomeric transition states. The structure of the substrate, particularly the steric and electronic nature of substituents like the 2,4-dichlorophenyl group, plays a crucial role in dictating the approach of reagents.

One powerful approach involves the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. nih.govacs.org Mechanistic studies suggest these reactions can proceed via silylium-based asymmetric counteranion-directed catalysis (Si-ACDC). In this model, a chiral imidodiphosphorimidate (IDPi) catalyst forms a chiral ion pair with an electrophilic iminium species. The enantioselectivity is determined by the facial approach of the nucleophilic ketene acetal (B89532) to this catalyst-bound iminium ion. Density functional theory (DFT) calculations of the transition state indicate that steric hindrance from the confined catalyst structure dictates which face of the iminium ion is accessible, leading to the preferential formation of one enantiomer. nih.govacs.org

In metal-catalyzed reactions, such as the Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds to form β-fluoro α-amino acids, the stereochemistry is controlled by the conformation of the metallacyclic transition state. acs.org The directing group on the amino acid substrate coordinates to the palladium center, forming a cyclophane-like palladacycle. The diastereoselectivity arises from minimizing steric clashes within this rigid structure during the C–H activation and subsequent fluorination steps. acs.org

The table below summarizes key factors influencing stereochemical outcomes in relevant asymmetric syntheses.

Table 1: Stereochemical Determinants in Asymmetric Synthesis of β-Amino Acid Derivatives

| Synthetic Method | Catalytic System | Key Stereochemical Determinants |

|---|---|---|

| Asymmetric Aminomethylation | Chiral IDPi Organocatalyst | Formation of a confined chiral ion pair; steric hindrance in the transition state dictates the facial approach of the nucleophile. nih.govacs.org |

| Copper-Catalyzed Hydroamination | Copper Hydride with Chiral Ligand | The structure of the chiral ligand controls the regiochemistry of hydrocupration and the enantioselective approach to the electrophile. nih.gov |

| Palladium-Catalyzed C-H Fluorination | Pd(II) with a Directing Group | Conformation of the rigid palladacycle intermediate minimizes steric interactions, leading to diastereoselective fluorination. acs.org |

Chiral induction is the process by which a chiral catalyst or auxiliary transfers stereochemical information to a prochiral substrate. Both organocatalysis and metal catalysis offer distinct mechanistic pathways to achieve this.

Organocatalysis: Organocatalysts create a chiral environment through non-covalent interactions. For the synthesis of β-amino acids, common mechanisms include enamine and hydrogen-bond catalysis. rsc.orgmdpi.com In reactions catalyzed by chiral primary amino acids, an enamine intermediate is formed between the catalyst and a carbonyl compound (e.g., an aldehyde). mdpi.com The catalyst's chiral backbone then directs the stereoselective addition of this enamine to an electrophile.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, utilize a combination of activation modes. acs.org For example, a thiourea (B124793) catalyst can activate a nitroolefin electrophile through a network of hydrogen bonds, while a basic site on the same catalyst deprotonates the nucleophile. acs.orgmdpi.com This dual activation within a defined chiral scaffold rigidly orients the reactants in the transition state, leading to high enantioselectivity. mdpi.com

Metal Catalysis: In metal catalysis, chiral induction is primarily achieved through the coordination of a chiral ligand to a central metal atom. mdpi.com This creates a chiral Lewis acid catalyst that activates the substrate and controls the stereochemical outcome.

A notable example is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov The regiochemistry of the initial hydrocupration step is controlled by the choice of the chiral ligand. A suitable ligand can reverse the typical regioselectivity, leading to the formation of a β-cuprated species. This chiral copper intermediate then reacts with an electrophilic aminating reagent to furnish the enantioenriched β-amino acid derivative with high stereocontrol. nih.gov Similarly, chiral ligands are crucial in Pd-catalyzed cross-coupling reactions and Cu-catalyzed borylaminations, where they control the facial selectivity of the key bond-forming step. rsc.orgmdpi.com

Enzymatic Reaction Mechanisms Related to β-Amino Acid Derivatization

Biocatalysts offer powerful, highly selective methods for the synthesis and modification of β-amino acids under mild conditions. Enzymes such as aminotransferases and dioxygenases are particularly relevant for transformations involving the amino group and the aromatic ring of compounds like this compound.

Aminotransferases (Transaminases): Transaminases are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto acceptor. nih.govfrontiersin.org The catalytic cycle proceeds via a ping-pong bi-bi mechanism, which involves two half-reactions. frontiersin.org

First Half-Reaction: The PLP cofactor, initially present as an internal aldimine with an active site lysine (B10760008) residue, reacts with the incoming amino donor. ebi.ac.uk This forms an external aldimine, which undergoes tautomerization to a ketimine intermediate. Hydrolysis of the ketimine releases the keto acid product and generates the aminated cofactor, pyridoxamine-5′-phosphate (PMP). nih.gov

Second Half-Reaction: The PMP cofactor reacts with the keto acid substrate (e.g., a β-keto acid). The process is reversed: a ketimine is formed, followed by tautomerization to an aldimine. Finally, the newly formed amino acid product is released, regenerating the PLP-lysine internal aldimine for the next catalytic cycle. nih.govebi.ac.uk

Substrate recognition is highly specific and occurs in a defined active site pocket. In aromatic amino acid aminotransferases, studies have shown that specific residues are responsible for binding different parts of the substrate. For instance, an arginine residue (Arg292 in E. coli ArAT) is crucial for binding the β-carboxyl group of dicarboxylic amino acids but is also involved in positioning the aromatic ring of substrates like phenylalanine through cation-π or hydrophobic interactions. nih.gov This suggests that the dichlorophenyl group of the target molecule would be recognized in a specific pocket, likely involving interactions with residues like arginine. nih.gov

Dioxygenases: Dioxygenases catalyze the incorporation of both atoms of molecular oxygen into a substrate. acs.org Aromatic-ring-hydroxylating dioxygenases are particularly relevant as they initiate the degradation of aromatic compounds, including chlorinated aromatics. researchgate.net These are typically non-heme iron-dependent enzymes. nih.gov The catalytic cycle generally involves:

Binding of the aromatic substrate to the enzyme's active site, which contains a reduced metal center (usually Fe(II)). nih.gov

This binding event often opens a coordination site for molecular oxygen (O₂).

An electron is transferred from the substrate to O₂ through the iron center, activating both the oxygen and the substrate for reaction. nih.gov

This leads to the addition of two hydroxyl groups to the aromatic ring, typically resulting in a cis-dihydrodiol product and breaking the ring's aromaticity. researchgate.netmdpi.com This initial oxidation is the most difficult step in the degradation of stable aromatic compounds. researchgate.net

The synthetic utility of enzymes stems from their exceptional selectivity.

Stereochemical Specificity: Transaminases are highly stereospecific, making them excellent catalysts for asymmetric synthesis. mdpi.com For example, ω-transaminases can convert prochiral ketones into chiral amines with very high enantiomeric excess (>99% ee). nih.gov This specificity is a result of the precise three-dimensional arrangement of the active site, which forces the substrate to bind in a single orientation relative to the PLP cofactor. msu.ru Proton transfer during the catalytic cycle occurs on a specific face of the cofactor-substrate complex (either the si- or re-face), leading to the formation of a single stereoisomer. msu.ru Therefore, a prochiral β-keto acid precursor to this compound could be stereoselectively aminated to yield the desired (R)-enantiomer by selecting an appropriate (R)-selective transaminase. researchgate.net

Regioselectivity: Dioxygenases exhibit remarkable regioselectivity, attacking specific positions on a substrate molecule. In the case of aromatic compounds, ring-hydroxylating dioxygenases add hydroxyl groups to specific, adjacent carbons of the aromatic ring. researchgate.net For a substrate like this compound, a dioxygenase could potentially hydroxylate the dichlorophenyl ring. The exact position of hydroxylation would be determined by the specific enzyme used, as the active site architecture dictates how the substrate is oriented relative to the activated oxygen species. This regiocontrol is difficult to achieve with conventional chemical methods and is a key advantage of biocatalysis for the functionalization of complex molecules. researchgate.netmdpi.com

Table 2: Specificity of Relevant Biocatalysts for β-Amino Acid Derivatization

| Enzyme Class | Cofactor | Typical Reaction | Stereochemical Specificity | Regioselectivity |

|---|---|---|---|---|

| Aminotransferase | Pyridoxal 5'-Phosphate (PLP) | Asymmetric amination of a β-keto acid to a β-amino acid. researchgate.netnih.gov | High enantioselectivity (e.g., >99% ee), producing either (R) or (S) isomers depending on the enzyme. nih.govmsu.ru | N/A (acts on the keto group) |

| Aromatic Dioxygenase | Non-heme Iron, NADH | cis-dihydroxylation of the aromatic ring. researchgate.netmdpi.com | Produces a specific cis diastereomer of the dihydroxylated product. mdpi.com | High regioselectivity, targeting specific positions on the aromatic ring for oxidation. researchgate.net |

Advanced Analytical Research for Compound Characterization and Process Monitoring

Development and Validation of Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC, NMR)

The stereochemical purity of (bR)-b-Amino-2,4-dichlorobenzenebutanoic acid is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development and validation of robust chiral analytical methods are essential.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The direct method, which is often preferred for its simplicity, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For beta-amino acids, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective. rsc.orgacs.org Method development involves screening various CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes, alcohols, and acidic/basic additives) to achieve adequate resolution between the enantiomers. mt.com

Indirect methods are also employed, involving pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral HPLC column.

Chiral Gas Chromatography (GC): For volatile or semi-volatile derivatives of the target compound, chiral GC offers high-resolution separation. The amino acid must first be derivatized to increase its volatility, typically through esterification followed by acylation. mt.com The resulting derivatives are then separated on a column coated with a chiral selector, such as cyclodextrins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy serves as a powerful tool for determining enantiomeric excess. This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs, such as cyclodextrins or chiral acids, form transient diastereomeric complexes with the enantiomers in solution, leading to distinguishable chemical shifts in the NMR spectrum. acs.orgresearchgate.net CDAs react with the enantiomers to form stable diastereomers, which will also exhibit distinct NMR signals. The relative integration of these signals allows for the quantification of each enantiomer.

Method validation for these chiral techniques is performed according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. frontiersin.orgresearchgate.net

| Technique | Principle | Typical Stationary Phase/Reagent | Sample Preparation | Key Advantages |

|---|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak), Macrocyclic glycopeptide (e.g., Chirobiotic T) | Minimal, dissolution in mobile phase | Direct analysis, avoids potential derivatization artifacts |

| Chiral GC | Separation of volatile diastereomeric derivatives on a CSP | Cyclodextrin-based phases | Required: Esterification and acylation | High resolution and efficiency |

| Chiral NMR | Formation of diastereomeric complexes or derivatives with distinct NMR signals | Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) | Addition of CSA or reaction with CDA | Provides structural information, no chromatographic separation needed |

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Novel Intermediates and Complex Derivatives within Research Synthesis (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

During the synthesis of this compound, novel intermediates or side-products may be formed. Elucidating the structures of these unknown compounds is crucial for understanding the reaction pathway and controlling impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. rsc.org By comparing the experimentally measured exact mass to calculated masses of potential chemical formulas, the molecular formula of an intermediate can be confidently assigned. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecules before they enter the mass analyzer (e.g., Time-of-Flight or Orbitrap). Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the parent ion and analyzing the resulting product ions. mt.com

Multidimensional NMR: While 1D NMR (¹H and ¹³C) provides initial structural information, complex molecules often require multidimensional NMR experiments for unambiguous structure elucidation. mt.com These techniques reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear map of C-H one-bond connections.

Together, HRMS and multidimensional NMR form a powerful combination for the de novo structural elucidation of novel compounds encountered during synthesis. mt.comrsc.org

| NMR Experiment | Type of Information Provided | Application in Structural Elucidation |

|---|---|---|

| COSY (¹H-¹H) | Shows proton-proton (J-coupling) correlations | Identifies neighboring protons and helps build molecular fragments. |

| HSQC (¹H-¹³C) | Shows direct one-bond proton-carbon correlations | Assigns specific protons to their directly attached carbon atoms. |

| HMBC (¹H-¹³C) | Shows long-range (2-3 bond) proton-carbon correlations | Connects molecular fragments to assemble the complete carbon backbone. |

Chromatographic Methodologies for Purification and Impurity Profiling in Research-Scale Synthesis

Purification: Following synthesis, the crude product of this compound must be purified to remove unreacted starting materials, reagents, and side-products. For research-scale quantities, preparative high-performance liquid chromatography (preparative HPLC) is a highly effective technique. mt.comresearchgate.net The principle is the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to isolate the desired compound in sufficient quantity and purity for further studies. spectroscopyonline.com The selection of the stationary phase (e.g., reversed-phase C18 or normal-phase silica) and mobile phase is guided by initial analytical-scale separations to achieve optimal resolution between the target compound and its impurities. acs.org Fractions are collected as they elute from the column, and those containing the pure product are combined and concentrated.

Impurity Profiling: Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential impurities in the synthesized compound. rsc.org This is a critical step for ensuring the quality and safety of the final substance. A high-resolution analytical HPLC method, often coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS), is typically developed for this purpose. researchgate.netfrontiersin.org The method must be capable of separating the main compound from all known and potential impurities, including starting materials, intermediates, by-products, and degradation products. mt.com The identity of these impurities can be confirmed by comparing their retention times and mass spectra to those of reference standards or by using the spectroscopic techniques described in section 4.2 for structural elucidation.

| Impurity ID | Potential Source | Detection Method | Typical Limit (Area %) |

|---|---|---|---|

| IMP-01 | Unreacted Starting Material | HPLC-UV/MS | < 0.15% |

| IMP-02 | Synthetic Intermediate | HPLC-UV/MS | < 0.15% |

| IMP-03 | Reaction By-product | LC-MS | < 0.10% |

| IMP-04 | Degradation Product | HPLC-UV/MS | < 0.10% |

Spectroscopic Analysis for Reaction Monitoring and Kinetic Studies in Synthetic Pathway Development

Optimizing a synthetic pathway requires a deep understanding of the reaction mechanism, rates, and the influence of various parameters. In-situ (in the reaction vessel) spectroscopic monitoring provides real-time data on the progress of a reaction, eliminating the need for manual sampling and quenching, which can be disruptive and inaccurate. mt.com This approach is a key component of Process Analytical Technology (PAT), a framework for designing and controlling manufacturing processes based on real-time understanding. mt.comglobalresearchonline.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time reaction monitoring. mt.com By inserting a probe directly into the reaction vessel, the change in concentration of reactants, intermediates, and products can be tracked by monitoring the intensity of their characteristic vibrational bands. researchgate.netspectroscopyonline.com For example, the disappearance of a starting material's carbonyl stretch or the appearance of a product's unique functional group band can be followed over time. This data allows for the precise determination of reaction endpoints and the generation of concentration-time profiles for kinetic analysis. youtube.com

NMR Spectroscopy: Flow NMR spectroscopy allows for the continuous monitoring of reactions in real-time. nih.gov The reaction mixture is pumped from the reactor through the NMR spectrometer, and spectra are acquired continuously. This provides highly specific structural information, allowing for the unambiguous identification and quantification of multiple species simultaneously, including transient intermediates that may not be observable by other methods. acs.orgresearchgate.net

By applying these in-situ techniques, detailed kinetic studies can be performed. The effect of variables such as temperature, catalyst loading, and reactant concentration on the reaction rate can be systematically investigated. vlabs.ac.inthermofisher.com This information is crucial for developing a robust, efficient, and scalable synthetic process for this compound.

| Technique | Information Obtained | Advantages for Kinetic Studies |

|---|---|---|

| In-situ FTIR/Raman | Changes in functional groups; concentrations of reactants/products | Continuous data stream, sensitive to changes in bonding, robust probes |

| Flow NMR | Detailed structural information; unambiguous quantification of multiple species | High specificity, ability to identify unknown intermediates, quantitative |

| UV-Visible Spectroscopy | Concentration of chromophoric species | High sensitivity for compounds that absorb UV-Vis light, simple setup |

Structure Activity Relationship Sar and Molecular Design Studies for Br B Amino 2,4 Dichlorobenzenebutanoic Acid Analogues

Design Principles for Modulating Specific Molecular Interactions of β-Amino Acid Derivatives

The design of β-amino acid derivatives, including analogues of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid, is guided by fundamental principles aimed at optimizing interactions with biological targets. The inherent conformational flexibility of the β-amino acid backbone, compared to their α-amino acid counterparts, allows for the adoption of unique secondary structures, such as helices, turns, and sheets. This structural versatility is a key element in mimicking or disrupting protein-protein interactions.

Key design principles focus on:

Constraining Conformational Freedom: The introduction of cyclic constraints or bulky substituents on the butanoic acid backbone can reduce the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, thereby enhancing binding affinity.

Modulating Lipophilicity and Polarity: The dichlorobenzene moiety significantly influences the lipophilicity of the molecule, which is a critical factor for cell permeability and interaction with hydrophobic pockets in target proteins. Alterations to this aromatic ring, such as the introduction of different substituents, can fine-tune this property. The amino and carboxylic acid groups provide opportunities for hydrogen bonding and electrostatic interactions.

Stereochemical Control: The specific stereochemistry at the β-carbon is crucial for defining the spatial orientation of the substituents and, consequently, the molecule's ability to fit into a chiral binding site. The (R)-configuration at the β-carbon of the target compound dictates a precise three-dimensional arrangement that is critical for its biological activity.

Synthetic Strategies for Diverse Analogue Libraries Featuring Variations on the Dichlorobenzene Moiety and Butanoic Acid Backbone

The generation of diverse analogue libraries is essential for systematic structure-activity relationship (SAR) studies. Various synthetic strategies have been developed to introduce modifications to both the dichlorobenzene ring and the butanoic acid backbone of β-amino acid derivatives.

Variations on the Dichlorobenzene Moiety: Libraries with diverse aromatic substitutions can be accessed through the use of appropriately substituted starting materials. For instance, different di-substituted phenylalanines or cinnamic acids can be employed as precursors. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a suitably functionalized aromatic ring (e.g., bromo- or iodo-substituted) can also be utilized to introduce a wide array of substituents at various positions.

Modifications to the Butanoic Acid Backbone: Several established methods for β-amino acid synthesis can be adapted to create diversity in the butanoic acid backbone:

Arndt-Eistert Homologation: This classical method allows for the one-carbon extension of an α-amino acid to its β-homologue. By starting with various substituted α-phenylalanines, a range of β-amino acids with different backbone decorations can be synthesized.

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters (e.g., derivatives of cinnamic acid) is a powerful tool for constructing the β-amino acid scaffold. The use of chiral auxiliaries or catalysts can ensure the desired stereoselectivity.

Mannich-type Reactions: The condensation of an enolate, an aldehyde, and an amine can provide access to β-amino carbonyl compounds, which can then be converted to the corresponding β-amino acids. Asymmetric versions of this reaction are well-established for controlling stereochemistry.

A representative synthetic approach to generate a library of analogues is outlined below:

| Starting Material | Reaction Type | Key Reagents/Catalysts | Resulting Variation |

| Substituted 2,4-dichlorocinnamic acid esters | Asymmetric conjugate addition | Chiral amine, organocatalyst | Stereocontrolled β-amino group, varied ester moiety |

| (R)-N-Boc-2,4-dichlorophenylalanine | Arndt-Eistert homologation | SOCl₂, CH₂N₂, Ag₂O | Homologated butanoic acid backbone |

| 2,4-dichloro-iodobenzene | Suzuki coupling | Boronic acid derivatives, Pd catalyst | Diverse substituents on the dichlorobenzene ring |

| (R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid | Peptide coupling | Amino acid esters, coupling reagents | Elongation of the peptide chain at the N- or C-terminus |

Correlation of Stereochemistry and Substituent Effects with In Vitro Biological Interactions (e.g., Ligand-Receptor Binding, Enzyme Inhibition)

The biological activity of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid analogues is intricately linked to their stereochemistry and the nature of the substituents on the molecule. In vitro assays are crucial for establishing these correlations.

Importance of Stereochemistry: The absolute configuration at the β-carbon is a critical determinant of biological activity. The (R)-enantiomer often exhibits significantly different potency and selectivity compared to the (S)-enantiomer. This is because the precise spatial arrangement of the dichlorophenyl group, the amino group, and the carboxylic acid is essential for optimal interaction with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket. L-to-D substitutions in peptides, a related concept, have been shown to be generally destabilizing for tertiary structures, highlighting the profound impact of stereochemistry.

Effects of Substituents on the Dichlorobenzene Moiety: The electronic and steric properties of substituents on the aromatic ring can modulate ligand-receptor binding and enzyme inhibition.

| Substituent Position | Substituent Type | General Effect on Activity |

| C-2, C-4 (dichloro) | Electron-withdrawing (Cl) | Often crucial for maintaining a specific electronic profile and hydrophobic interactions within the binding site. |

| Other positions | Electron-donating (e.g., -OCH₃) | Can enhance activity by forming specific hydrogen bonds or by altering the overall electronic nature of the aromatic ring. |

| Other positions | Electron-withdrawing (e.g., -CF₃) | May increase binding affinity through favorable electrostatic interactions or by influencing the pKa of nearby functional groups. |

| Other positions | Bulky groups (e.g., -tBu) | Can either enhance binding through increased van der Waals contacts or decrease activity due to steric hindrance, depending on the topology of the binding site. |

Substituent Effects on the Butanoic Acid Backbone: Modifications to the butanoic acid backbone can influence the molecule's conformational preferences and its ability to engage in key interactions. For example, alkylation at the α- or γ-positions can restrict bond rotation and favor a particular conformation that is more conducive to binding.

Conformational Analysis and its Role in Molecular Recognition and Design

The three-dimensional conformation of a molecule is what the biological target recognizes. Therefore, conformational analysis is a cornerstone of molecular design for β-amino acid derivatives. The additional carbon-carbon bond in the backbone of β-amino acids, compared to α-amino acids, introduces greater conformational flexibility.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to predict the low-energy conformations of these molecules in different environments (e.g., in vacuum, in solution). These studies help to understand the intrinsic conformational preferences of the butanoic acid backbone and how they are influenced by the bulky dichlorobenzene group.

Understanding the preferred conformations of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid and its analogues allows for the design of new molecules that are "pre-organized" in their bioactive conformation. This can be achieved by introducing conformational constraints, such as cyclization or the incorporation of rigidifying functional groups, which can lead to a significant improvement in binding affinity and biological activity.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid, docking simulations have been instrumental in elucidating its interaction with the γ-aminobutyric acid (GABA) type B (GABAB) receptor, its primary biological target. nih.govnih.gov

These simulations are typically based on the crystal structure of the target protein. The crystal structure of the extracellular "Venus flytrap" (VFT) domain of the human GABAB receptor in complex with (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid (PDB ID: 4MS4) provides a precise blueprint for these studies. nih.govrcsb.org Docking studies have confirmed that the compound binds within a crevice in the GBR1 subunit of the GABAB heterodimer. rcsb.org

Research combining homology modeling and docking has identified key amino acid residues within the GABAB receptor's active site that form crucial interactions with the molecule. nih.govacs.orgacs.org The p-chlorophenyl ring of the compound, for instance, is positioned within a pocket formed by aromatic residues, facilitating favorable interactions. nih.govacs.orgacs.org Upon agonist binding, such as (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid, the GBR1 subunit undergoes a conformational change to a "closed" state, which is a critical step in receptor activation. rcsb.orgmdpi.com

Table 1: Key Amino Acid Residues in the GABAB Receptor Active Site Interacting with (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Tyrosine 366 (Tyr366) | Aromatic (π-π stacking) | nih.gov |

| Tyrosine 395 (Tyr395) | Aromatic (π-π stacking) | nih.gov |

| Tryptophan 278 (Trp278) | General binding pocket residue | nih.gov |

| Tyrosine 250 (Tyr250) | General binding pocket residue | nih.gov |

Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique has been applied to study the (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid–GABAB receptor complex to understand its stability and the dynamics of the binding event. nih.govresearchgate.net

MD simulations can be used to refine the poses predicted by molecular docking and to assess the stability of the ligand-receptor interactions. By simulating the complex in a solvated, physiologically relevant environment, researchers can confirm that key interactions, such as those with Tyr366 and Tyr395, are maintained over time. nih.govresearchgate.net These simulations have helped identify stable coupling sites for the compound within the GABAB receptor. researchgate.net

Furthermore, advanced techniques like metadynamics have been combined with classical MD to explore the conformational landscape of the GABAB receptor's VFT domain. uit.no These studies investigate the energy barriers between different receptor states (e.g., open/inactive and closed/active), providing insight into the mechanism by which ligand binding induces the conformational changes necessary for signal transduction. uit.no The results suggest a high energy barrier between conformations, indicating that agonist binding is likely necessary to stabilize the active state. uit.no

Quantum Chemical Calculations for Mechanistic Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These methods provide detailed information about electron distribution, orbital energies, and reactivity, which are fundamental to understanding ligand-receptor interactions.

For (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid and its analogues, quantum chemical calculations have been pivotal in determining electronic descriptors used in quantitative structure-activity relationship (QSAR) studies. nih.govacs.orgacs.org Specifically, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. nih.govacs.org These orbital energies are critical indicators of a molecule's ability to donate or accept electrons, which directly relates to its reactivity and ability to form non-covalent interactions, such as π-π stacking, within the receptor binding site. nih.gov

Hybrid methods that combine quantum mechanics and molecular mechanics (QM/MM), such as the molecular fractionation with conjugate caps (MFCC) scheme, have also been employed. nih.gov These approaches allow for a detailed analysis of the binding energy, breaking it down to the individual contributions of each amino acid residue in the active site. nih.gov This provides a quantitative understanding of the forces driving the interaction between (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid and the GABAB receptor. nih.gov

Table 2: Application of Quantum Chemical Calculations in the Study of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid Analogues

| Calculation Type | Application | Key Findings | Reference |

|---|---|---|---|

| DFT | Calculation of Electronic Descriptors | HOMO and LUMO energies correlate strongly with receptor binding affinity. | nih.gov, acs.org |

| QM/MM (MFCC) | Binding Energy Decomposition | Quantified the energetic contribution of individual active site residues to ligand binding. | nih.gov |

Cheminformatics and QSAR Modeling for Predictive Design of Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for the predictive design of new molecules with desired biological activities. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

An integrated QSAR and molecular modeling study on a series of analogues of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid has provided significant insights for designing new GABAB agonists. nih.govacs.orgacs.org This research found a strong correlation between electronic descriptors (HOMO and LUMO energies) calculated via quantum methods and the receptor binding affinity of the compounds. nih.govacs.orgacs.org

Derivatives and Advanced Chemical Applications of Br B Amino 2,4 Dichlorobenzenebutanoic Acid

Incorporation into Peptidomimetics and Oligomers for Structural and Functional Studies

The integration of non-natural amino acids, such as (bR)-b-Amino-2,4-dichlorobenzenebutanoic acid, into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced stability and novel biological activities. The introduction of the β-amino acid backbone alters the peptide's susceptibility to enzymatic degradation, a common limitation of natural peptides. Furthermore, the dichlorophenyl side chain can significantly influence the conformational preferences of the resulting oligomers.

The presence of halogen atoms on the aromatic ring of amino acid side chains can profoundly impact the structural and physicochemical properties of peptides. Halogenation can modulate hydrophobicity, dipole moment, and steric bulk, thereby influencing peptide folding and interaction with biological targets. nih.govnih.gov For instance, the incorporation of halogenated amino acids can enhance proteolytic stability due to the steric hindrance and altered electronic properties of the side chain. nih.gov While specific structural studies on peptides containing this compound are not extensively documented in publicly available literature, research on other halogenated amino acids provides valuable insights. The introduction of such residues can lead to the stabilization of specific secondary structures, such as helices or sheets, which are crucial for biological function. nih.gov

The following table summarizes the potential effects of incorporating halogenated aromatic β-amino acids into peptide chains:

| Feature | Potential Impact | Reference |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | nih.gov |

| Conformational Preference | Can induce or stabilize specific secondary structures (e.g., helices, turns). | nih.gov |

| Binding Affinity | Halogen atoms can participate in halogen bonding, potentially enhancing binding to target proteins. | nih.govnih.gov |

| Hydrophobicity | The dichlorophenyl group increases the hydrophobicity of the peptide. | nih.gov |

Further research, including X-ray crystallography and NMR spectroscopy, on oligomers of this compound would be invaluable in elucidating the precise structural consequences of its incorporation and guiding the design of future peptidomimetics with desired functionalities.

Synthesis of Functionalized Probes for Mechanistic Biological Investigations (In Vitro)

Functionalized molecular probes are indispensable tools for studying biological processes in vitro. The synthesis of such probes often involves the modification of a core scaffold with reporter groups (e.g., fluorophores) or reactive moieties. While the direct functionalization of this compound for this purpose is not widely reported, the general principles of amino acid modification can be applied.

Aromatic amino acids, in general, can be functionalized through various chemical transformations to create versatile building blocks for probe synthesis. nih.gov For instance, the amino or carboxylic acid groups can be coupled to fluorescent dyes or biotin (B1667282) tags. Furthermore, the aromatic ring itself can be a site for modification, although this is often more challenging.

The development of fluorescent probes from amino acids allows for the visualization and tracking of biological molecules and events. The general strategy involves linking a fluorophore to the amino acid, which can then be incorporated into a larger molecule or used to label a target of interest.

| Probe Type | General Synthetic Approach | Potential Application |

| Fluorescently Labeled Amino Acid | Coupling of a fluorescent dye (e.g., FITC, rhodamine) to the amine or carboxylate group. | Tracking peptide uptake and localization in cells. |

| Biotinylated Amino Acid | Attachment of a biotin molecule for affinity-based purification or detection. | Isolating binding partners of a peptide from a complex mixture. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, aryl azide) onto the aromatic ring. | Covalently labeling interacting proteins upon UV irradiation. |

The synthesis of probes from this compound would offer the advantage of a unique structural and electronic signature due to the dichlorophenyl group, which could be exploited for specific targeting or to modulate the properties of the reporter group.

Utilization as a Chiral Building Block in the Total Synthesis of Complex Natural Products and Bioactive Molecules

Chiral amino acids are fundamental building blocks in the asymmetric synthesis of complex molecules. ull.esconsensus.appacs.orgnih.gov Their inherent chirality provides a stereochemical foundation for the construction of enantiomerically pure target compounds. This compound, with its defined stereocenter, is a valuable chiral precursor for the synthesis of bioactive molecules.

A significant application of structurally related β-amino acids is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgwikipedia.orgnih.govdrugbank.comdrugs.com DPP-4 is a therapeutic target for type 2 diabetes, and its inhibitors often contain a β-amino acid moiety. The synthesis of these inhibitors frequently involves the coupling of a chiral β-amino acid with a heterocyclic component. While a specific DPP-4 inhibitor containing the this compound scaffold is not explicitly detailed in the provided search results, the general synthetic strategies are applicable.

The following table outlines the key role of chiral β-amino acids in the synthesis of bioactive compounds:

| Bioactive Molecule Class | Role of Chiral β-Amino Acid | Example Target |

| DPP-4 Inhibitors | Forms the core scaffold responsible for binding to the enzyme's active site. | Sitagliptin, Vildagliptin |

| Antiproliferative Agents | Serves as a chiral template for the synthesis of compounds that inhibit cell growth. | Dipeptides with antiproliferative activity |

| Enzyme Inhibitors | Provides the necessary stereochemistry for potent and selective inhibition of various enzymes. | Rhinovirus Protease Inhibitors |

The use of this compound in total synthesis allows for the introduction of a dichlorinated phenyl group, which can enhance biological activity through improved binding interactions or altered metabolic stability.

Exploration of Self-Assembly and Supramolecular Chemistry involving β-Amino Acid Derivatives

The self-assembly of peptides and their derivatives into well-defined nanostructures is a rapidly growing field with applications in materials science and biomedicine. researchgate.netub.edunih.govresearchgate.net The formation of these supramolecular structures is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The incorporation of β-amino acids and aromatic side chains can significantly influence the self-assembly process.

Peptides containing aromatic residues are known to self-assemble into various structures, including nanofibers and hydrogels. researchgate.net The π-π stacking between aromatic rings provides a directional force that, in concert with backbone hydrogen bonding, can lead to the formation of ordered aggregates. The dichlorophenyl group of this compound would be expected to participate in such interactions.

The principles governing the self-assembly of peptides can be extrapolated to oligomers containing this compound. The interplay between the hydrophobic dichlorophenyl side chains and the hydrogen-bonding capabilities of the β-peptide backbone could lead to the formation of unique supramolecular architectures.

| Driving Force | Description | Relevance to this compound |

| Hydrogen Bonding | Interaction between the amide protons and carbonyl oxygens of the peptide backbone. | A fundamental driving force for the assembly of β-peptides. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. | The dichlorophenyl group is highly hydrophobic and would promote aggregation. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The dichlorophenyl ring can engage in π-π stacking, contributing to the stability and order of the assembly. |

Further investigation into the self-assembly of derivatives of this compound could lead to the development of novel biomaterials with tunable properties for applications in drug delivery, tissue engineering, and nanotechnology.

Emerging Research Directions and Future Outlook for Br B Amino 2,4 Dichlorobenzenebutanoic Acid Research

Integration of Artificial Intelligence and Machine Learning for Accelerated Synthetic Route Design and SAR Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the way chemists approach the synthesis and analysis of novel compounds. For (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid, these computational tools offer the potential to dramatically accelerate research timelines and reduce costs.

Structure-Activity Relationship (SAR) Prediction: Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug discovery. ML models can be trained on existing data for similar compounds to predict the biological activity of new derivatives of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid. plos.org By analyzing various molecular descriptors, these models can identify which structural modifications are likely to enhance desired properties. plos.org This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more targeted and efficient. nih.gov For instance, a machine learning approach known as innov'SAR, which utilizes digital signal processing, has shown success in predicting the properties of protein mutants based on sequence information alone, a concept that can be adapted for small molecules. nih.gov

| AI/ML Application | Potential Impact on (bR)-β-Amino-2,4-dichlorobenzenebutanoic Acid Research |

| Retrosynthesis Prediction | Identification of novel and more efficient synthetic pathways. |

| Reaction Condition Optimization | Prediction of optimal solvents, catalysts, and temperatures for synthesis. |

| SAR Modeling | Rapid prediction of the biological activity of new derivatives. plos.org |

| ADMET Prediction | Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry is increasingly moving towards more environmentally friendly practices. The development of sustainable and green chemistry approaches for the synthesis of chiral amines and β-amino acids, such as (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid, is a critical area of future research. openaccessgovernment.orghims-biocat.eunih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov The use of transaminases, for example, is a well-established method for the asymmetric synthesis of chiral amines. researchgate.net Future research could focus on identifying or engineering enzymes that can efficiently catalyze the synthesis of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid or its precursors. This biocatalytic approach would operate under mild reaction conditions, reduce the use of hazardous reagents, and generate less waste. nih.gov

Alternative Solvents and Renewable Feedstocks: A key principle of green chemistry is the use of safer solvents and renewable starting materials. Researchers are exploring the use of water, supercritical fluids, and bio-based solvents to replace volatile organic compounds. Furthermore, efforts are being made to develop synthetic routes that utilize renewable feedstocks, moving away from a reliance on petrochemicals. springernature.com For example, recent advancements have shown the synthesis of β-amino acids using CO2 radical anions under electrochemical and photochemical conditions, presenting a sustainable alternative. hokudai.ac.jpchemrxiv.org

| Green Chemistry Approach | Application to (bR)-β-Amino-2,4-dichlorobenzenebutanoic Acid Synthesis |

| Biocatalysis | Use of engineered enzymes for stereoselective synthesis. nih.govresearchgate.net |

| Catalytic Asymmetric Hydrogenation | An atom-economical and "green" strategy for producing optically active amines. acs.org |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water or bio-solvents. |

| Renewable Feedstocks | Development of synthetic routes from biomass-derived starting materials. springernature.com |

| Energy Efficiency | Exploration of microwave-assisted or flow chemistry processes to reduce energy consumption. |

Exploration of Novel Preclinical Biological Targets or Pathways for Mechanistic Understanding

While the primary biological targets of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid may be under investigation, a forward-looking approach involves a broader exploration of its potential interactions with various biological systems. Understanding the mechanism of action is crucial for identifying its therapeutic potential and potential side effects. The structural motif of a β-amino acid is present in numerous biologically active compounds, including antiviral, anti-inflammatory, and antibacterial agents, as well as receptor agonists and antagonists. mdpi.com

Future preclinical research will likely involve screening (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid against a wide array of biological targets. This could include panels of receptors, enzymes, and ion channels to identify any novel and unexpected activities. Techniques such as chemoproteomics and thermal shift assays can provide insights into direct protein binding partners. Unraveling the specific pathways modulated by this compound will be essential for elucidating its full therapeutic potential.

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery in Research Settings

The discovery of new and improved derivatives of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. all-chemistry.com

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. wikipedia.org Starting with the core structure of (bR)-β-Amino-2,4-dichlorobenzenebutanoic acid, researchers can create a diverse library of derivatives by varying the substituents on the benzene (B151609) ring or modifying the butanoic acid chain. nih.govniscpr.res.in This method exponentially increases the number of compounds that can be generated and tested. wikipedia.org

High-Throughput Screening (HTS): HTS platforms enable the rapid biological evaluation of thousands of compounds simultaneously. all-chemistry.com By coupling combinatorial synthesis with HTS, researchers can efficiently screen large libraries of derivatives to identify "hits" with improved activity or other desirable properties. nih.govacs.org This integrated approach streamlines the early stages of drug discovery and can rapidly advance the development of promising lead compounds. nih.govacs.org

| Technology | Application in (bR)-β-Amino-2,4-dichlorobenzenebutanoic Acid Research |

| Combinatorial Synthesis | Rapid generation of a diverse library of chemical derivatives. wikipedia.org |

| Solid-Phase Synthesis | Efficient method for creating peptide and small molecule libraries. wikipedia.org |

| High-Throughput Screening | Automated biological testing of large compound libraries. all-chemistry.com |

| DNA-Encoded Libraries | Synthesis and screening of massive chemical libraries for hit identification. |

Q & A

Basic Research Question

- IR Spectroscopy : Compare experimental spectra with NIST reference data for characteristic peaks (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- HPLC : Use chiral columns (e.g., cellulose-based) to resolve enantiomers and confirm ≥98% purity, as recommended for amino acid derivatives .

- NMR : Analyze splitting patterns for chlorine substituents (e.g., ¹³C NMR chemical shifts for dichlorinated aromatic carbons) and stereochemical confirmation via NOESY .

What advanced strategies address contradictory data in reported melting points and solubility profiles for this compound?

Advanced Research Question

Discrepancies in melting points (e.g., 208–235°C in similar chlorinated benzoic acids ) may arise from polymorphic forms or impurities. Researchers should:

- Purity Assessment : Use HPLC with UV detection (e.g., 254 nm) to quantify impurities .

- Crystallization Optimization : Vary solvents (e.g., ethanol vs. DMF) to isolate stable polymorphs.

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to distinguish melting points from degradation .

How does the stereochemical configuration (bR) influence the compound’s reactivity in peptide coupling or bioconjugation?

Advanced Research Question

The (bR) configuration affects spatial orientation of the amino group, altering nucleophilicity in coupling reactions (e.g., EDC/NHS chemistry). For example:

- Kinetic Studies : Compare coupling efficiency with D/L-amino acids using LC-MS to track reaction progress .

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) protection to prevent racemization during solid-phase synthesis .

- Molecular Dynamics : Simulate steric hindrance effects on binding to biological targets .

What methodologies resolve contradictions in reported biological activity data across in vitro vs. in vivo studies?

Advanced Research Question

Discrepancies may stem from metabolic instability or assay interference. Solutions include:

- Metabolite Profiling : Use LC-HRMS to identify degradation products in plasma .

- Fluorescence Labeling : Track cellular uptake and sublocalization (e.g., confocal microscopy with BODIPY-conjugated analogs) .

- Dose-Response Optimization : Adjust concentrations to account for protein binding in vivo, referencing FDA pharmacokinetic databases .

How can researchers design experiments to probe the compound’s potential as a protease inhibitor, given structural similarities to known inhibitors?

Advanced Research Question

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to serine proteases (e.g., trypsin-like domains) .

- Enzymatic Assays : Measure IC₅₀ values under varied pH and temperature conditions, using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

- Mutagenesis : Engineer protease active sites to assess stereospecific interactions (e.g., S1 pocket mutations) .

Retrosynthesis Analysis